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Introduction

The selection of a carbohydrate source is a critical factor in the formulation of plant tissue
culture media, significantly influencing cell growth, differentiation, and regeneration. While
sucrose is the most conventionally used carbon source, research has demonstrated that
maltose, a disaccharide composed of two a-glucose units, offers distinct advantages in
specific applications, particularly in somatic embryogenesis and organogenesis for numerous
plant species.[1][2] Its unique metabolic properties can lead to improved culture performance,
including higher regeneration efficiency and the development of higher-quality embryos.[3][4]

The superiority of maltose is often linked to its slower rate of hydrolysis in the culture medium
compared to sucrose. This gradual breakdown provides a more stable osmotic environment
and a steady supply of glucose to the explants, which can act as a biochemical signal to
promote differentiation and embryo development over rapid, often unorganized, callus
proliferation.[1] Furthermore, using maltose can reduce the secretion of phenolic compounds
into the medium, which are often detrimental to tissue culture success.

Key Applications and Advantages

Maltose has proven to be a superior carbon source in several key areas of plant tissue culture:

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1330868?utm_src=pdf-interest
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://plantcelltechnology.com/blogs/blog/why-carbohydrate-sources-matter-in-plant-tissue-culture-media
https://colostate.pressbooks.pub/clonalcryopreservation/chapter/media/
https://patents.google.com/patent/US4801545A/en
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://plantcelltechnology.com/blogs/blog/why-carbohydrate-sources-matter-in-plant-tissue-culture-media
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Somatic Embryogenesis: Maltose is highly effective in inducing and maturing somatic
embryos. Studies have shown that it not only increases the number of embryos formed but
also enhances their size, quality, and subsequent conversion rate into viable plantlets.[3][4]
Species that have shown significant improvement in somatic embryogenesis with maltose
include alfalfa, cotton, maize, and various pine species.[1][4][5][6]

Plant Regeneration: Replacing sucrose with maltose in culture media has been shown to
increase the number of regenerated plants in species like Urochloa brizantha.[7] This effect
is attributed to maltose providing a readily available energy source for a longer duration,
which stimulates cell differentiation.

Micropropagation: In the micropropagation of certain plants like potatoes, maltose-
containing media have resulted in a higher number of nodes and increased fresh mass of
plantlets compared to standard sucrose-based media.[8]

Reduction of Abnormalities: In cotton, the use of glucose (a component of maltose)
significantly reduced the formation of abnormal embryos compared to other carbon sources,
highlighting the importance of the type of sugar available to developing tissues.[6]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies comparing maltose

to other carbon sources.

Table 1: Effect of Carbon Source and Concentration on In Vitro Regeneration of Urochloa

brizantha
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. Number of
Concentration Callus Callus Growth
Carbon Source ) Regenerated
(g/L) Induction (%) (mg)
Plants
Sucrose 30 80.0 £ 8.16 347.71 + 68.02 41
40 73.3+8.16 450.00 + 122.47 0
50 73.3+8.16 290.00 + 40.82 0
Maltose 30 83.3+4.08 315.00 + 42.03 70
40 83.3+4.08 350.00 + 51.23 110
50 83.3+4.08 320.00 + 45.00 115

(Data sourced
from Pereira et
al)[7]

Table 2: Effect of Carbon Source on Somatic Embryogenesis and Plant Regeneration in Alfalfa
(Medicago sativa L.)
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Carbon Source (at

39%)

Embryo-to-Shoot

Conversion Rate
(%)

Plantlet Survival

Key Observations
Rate (%)

Maltose

96.9%

Rapid progression to
~100% globular stage, lowest

shoot loss.[4][9]

Fructose

High

Effective for
50-100% germination and
- 0
normal shoot/root

formation.[4]

Glucose

High

Effective for
50-100% germination and
- 0
normal shoot/root

formation.[4]

Galactose

High

Effective for
£0-100%¢ germination and
- 0
normal shoot/root

formation.[4]

Sucrose

High

Standard control,
£0-100% effective but often
- 0
outperformed by

maltose.[4]

Lactose

High

Effective for
£0-100%¢ germination and
- 0
normal shoot/root

formation.[4]

Mannitol/Sorbitol

No significant

response

Poorly metabolized,
N/A often used as

osmoticum.[1][4]

(Data sourced from
studies on alfalfa

regeneration.)[4][9]
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Table 3: Optimal Maltose Concentrations for Specific Applications

Optimal Maltose

Plant Species Application . Reference
Concentration
Urochloa brizantha Plant Regeneration 40 - 50 g/L [7]
Alfalfa (Medicago Somatic
_ _ 3% (30 g/L) [4]

sativa) Embryogenesis
Cotton (Gossypium Embryogenic Callus

otton (Gossyp 7o 30 glL ]
hirsutum) Induction
Malaysian Rice .

Callus Induction 30 g/L [10]

(Oryza sativa)

Alfalfa (Medicago

sativa)

Embryo Formation

(Broad Range)

90 mM (~3%)

[3]

Experimental Protocols

Protocol 1: Preparation of Maltose-Supplemented Plant
Tissue Culture Medium

This protocol describes the preparation of a general-purpose plant tissue culture medium, such

as Murashige and Skoog (MS), supplemented with maltose.

Materials:

Basal salt mixture (e.g., MS)

Vitamins (e.g., Gamborg's B5)

Myo-inositol

Plant growth regulators (e.g., 2,4-D, Kinetin, as required by the specific protocol)

Maltose

Gelling agent (e.g., Agar, Phytagel)
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Deionized or distilled water

Hydrochloric acid (HCI) and Potassium hydroxide (KOH) for pH adjustment

Autoclave

Sterile 0.22 um syringe filter and sterile container (for filter sterilization)
Procedure:

e Dissolve Components: In a beaker, dissolve the basal salts, vitamins, and myo-inositol in
approximately 80% of the final volume of deionized water while stirring.

o Add Growth Regulators: Add the required plant growth regulators from stock solutions.

e Do NOT Add Maltose Yet: To prevent caramelization and degradation during autoclaving,
which can produce toxic byproducts, maltose should be sterilized separately.[11]

o Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using HCI or
KOH.

e Add Gelling Agent: While stirring, slowly add the gelling agent. Heat the medium gently if
required to fully dissolve the gelling agent.

e Bring to Final Volume: Add deionized water to reach the final desired volume.

o Autoclave the Medium: Dispense the medium into culture vessels, cover them, and sterilize
in an autoclave at 121°C and 15 psi for 20 minutes.

o Prepare Sterile Maltose Solution: Separately, prepare a concentrated maltose stock solution
(e.g., 30% wi/v) in deionized water. Sterilize this solution by passing it through a 0.22 um
syringe filter into a sterile container.

o Combine Components: After the autoclaved medium has cooled to approximately 50-60°C
(cool enough to handle but still liquid), aseptically add the filter-sterilized maltose solution to
achieve the final desired concentration (e.g., add 100 ml of a 30% stock to 900 ml of medium
for a final concentration of 30 g/L).
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» Final Steps: Swirl the vessels gently to mix the maltose thoroughly. Allow the medium to
solidify in a sterile environment. The medium is now ready for explant inoculation.

Protocol 2: Evaluating the Effect of Maltose on Somatic
Embryogenesis in Alfalfa

This protocol provides a framework for inducing somatic embryogenesis from alfalfa leaf
explants.

Phase 1: Callus Induction

Explant Source: Use young, fully expanded leaves from sterile in vitro-grown alfalfa plantlets.

e Induction Medium: Prepare Gamborg's B5 (B5h) medium supplemented with 2,4-D, NAA,
and kinetin. As the carbon source, prepare variations of the medium containing 3% sucrose
(control) and 3% maltose.[4]

 Inoculation: Place leaf explants onto the prepared media in petri dishes.

 Incubation: Culture the explants in darkness at 25°C for three weeks to induce callus
formation.[4][9]

Phase 2: Embryo Maturation

e Maturation Medium: Prepare a hormone-free MS basal medium. Again, create separate
batches with 3% sucrose and 3% maltose as the carbon source.

» Transfer: Transfer the embryogenic calli from the induction medium to the maturation
medium.

 Incubation: Continue to culture in darkness at 25°C to allow for the development and
maturation of somatic embryos.

Phase 3: Embryo Germination and Plant Conversion

o Germination Medium: Prepare a hormone-free MS basal medium, again with 3% sucrose
and 3% maltose.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.researchgate.net/publication/392747016_Role_of_Carbon_Sources_on_in_Vitro_Plant_Regeneration_in_Alfalfa_Medicago_sativa_L
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.benchchem.com/product/b1330868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Transfer: Once mature, transfer individual cotyledonary-stage somatic embryos to the
germination medium in Magenta boxes or glass jars.

e Incubation: Incubate the cultures under a 16-hour photoperiod at 25°C to promote shoot and
root development (conversion into plantlets).[4]

» Data Collection: Throughout the process, collect data on the frequency of embryogenic
callus formation, the number and quality of mature embryos, and the percentage of embryos
that successfully convert into whole plants.

Visualizations
Diagrams of Workflows and Relationships

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.scirp.org/journal/paperinformation?paperid=143307
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase 1: Explant Preparation & Callus Induction

1. Select & Sterilize
Explant Material

:

2. Inoculate on
Induction Medium
(with Maltose/Sucrose)

'

3. Incubate in Dark

Phase 2: Embryo Development & Maturation

4. Transfer Callus to
Maturation Medium

l

5. Incubate for
Embryo Maturation

Phase 3: Plant&t Regeneration & Acclimatization

6. Transfer Embryos to
Germination Medium

l

7. Incubate under Light
for Conversion

:

8. Acclimatize Plantlets
to Soil

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Maltose Sucrose
(2x Glucose) (Glucose + Fructose) Fructose

: Maltose Properties D Sucrose Properties : : Monosaccharide Properties

Slow Hydrolysis Rapid Hydrolysis Directly Utilized by Cells

Used for Proliferation
& Shoot Elongation

Can Cause Rapid
Proliferation

Stable Osmotic Potential

Promotes Differentiation &
Somatic Embryogenesis

Cell Differentiation
Somatic Embryogenesis
Organized Growth

low rate Steady Glucose Supply
Maltose in Medium Slow Hydrolysis Stable Osmoticum
Biochemical Signal

Rapid Sugar Flux
Osmotic Shift

Rapid Cell Division
Undifferentiated
Callus Growth

Rapid Hydrolysis
(via Invertase)

Sucrose in Medium

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1330868?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330868?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

